BenchChemオンラインストアへようこそ!

NVP-BVU972

c-MET Kinase Assay Enzymatic Inhibition

NVP-BVU972 is a precisely defined MET inhibitor probe (IC50 14 nM) with >71-fold selectivity over RON (IC50 >1 µM). This graded potency enables dose-response analyses impossible with ultra-potent inhibitors. Its unique Y1230-dependent binding mode (PDB: 3QTI) drives Y1230-substitution resistance mutations, making it the tool of choice for resistance mechanism studies. Active in MET-amplified cancer lines (GTL-16, MKN-45, EBC-1: IC50 32–82 nM). Additionally induces a broad-spectrum antiviral state while suppressing NF-κB-driven inflammation.

Molecular Formula C20H16N6
Molecular Weight 340.4 g/mol
CAS No. 1185763-69-2
Cat. No. B609689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BVU972
CAS1185763-69-2
SynonymsNVP-BVU972;  NVP-BVU 972;  NVP-BVU-972;  BVU-972;  BVU 972;  BVU972.
Molecular FormulaC20H16N6
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2
InChIInChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3
InChIKeyRNCNPRCUHHDYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-BVU972 (CAS 1185763-69-2): A Selective MET Kinase Inhibitor for c-MET-Dependent Research and Drug Discovery


NVP-BVU972 is a small-molecule, ATP-competitive inhibitor of the MET receptor tyrosine kinase (c-MET) . It exhibits an enzymatic IC50 of 14 nM against MET and demonstrates >71-fold selectivity over the closely related kinase RON (IC50 > 1,000 nM) [1]. The compound is characterized by a molecular weight of 340.38 Da, a molecular formula of C20H16N6, and a co-crystal structure with the MET kinase domain (PDB ID: 3QTI) that reveals a key binding interaction with tyrosine 1230 (Y1230) [1][2].

NVP-BVU972: Why a Selective MET Inhibitor Cannot Be Substituted with Other c-MET or Pan-Kinase Inhibitors


MET inhibitors exhibit highly variable selectivity profiles, resistance mutation susceptibilities, and cellular activity even when their biochemical potency against wild-type MET appears similar [1]. NVP-BVU972's moderate MET IC50 (14 nM) is balanced by a distinct >71-fold selectivity window for the closely related RON kinase (IC50 > 1,000 nM) [1], whereas other MET inhibitors such as Capmatinib (IC50 0.13 nM, inactive on RONβ) and Tepotinib (IC50 3-4 nM, >200-fold selective) possess far greater potency and broader selectivity profiles that may not recapitulate the same biological outcomes . Furthermore, NVP-BVU972's co-crystal structure reveals a Y1230-dependent binding mode that uniquely predisposes cells to develop Y1230-substitution resistance mutations—a signature not shared by AMG 458, which selects for F1200 alterations [1][2]. These divergences in selectivity, binding mode, and resistance genetics make NVP-BVU972 irreplaceable for experiments requiring a precisely defined pharmacological probe.

Quantitative Differentiation of NVP-BVU972: Head-to-Head Potency, Selectivity, and Resistance Profile Data


Enzymatic Potency: NVP-BVU972 Exhibits a 14 nM IC50 Against MET, Differentiating from AMG 458 (60 nM) but Lower than Next-Generation Inhibitors

In a cell-free TR-FRET enzymatic assay, NVP-BVU972 inhibits MET kinase with an IC50 of 14 nM . This potency is 4.3-fold higher than that of AMG 458 (IC50 = 60 nM) , but significantly lower than more recently developed MET inhibitors such as Capmatinib (IC50 = 0.13 nM) , Tepotinib (IC50 = 3-4 nM) , and Savolitinib (IC50 = 5 nM) . This intermediate potency profile makes NVP-BVU972 a valuable tool compound for studying MET inhibition in contexts where extreme potency is not required or where a more graded dose-response relationship is desired.

c-MET Kinase Assay Enzymatic Inhibition

Selectivity Profile: NVP-BVU972 Shows >71-Fold Selectivity for MET over RON, Contrasting with Capmatinib's Complete Inactivity

NVP-BVU972 demonstrates a clear but finite selectivity window for MET over the closely related RON kinase, with an IC50 of >1,000 nM for RON compared to 14 nM for MET (>71-fold selectivity) [1]. In contrast, Capmatinib exhibits no measurable activity against RONβ up to the highest tested concentrations, while Tepotinib and Savolitinib show >200-fold selectivity across broader kinase panels . This intermediate selectivity profile positions NVP-BVU972 as a unique probe for studying the biological consequences of partial RON co-inhibition at higher concentrations, a feature not recapitulated by the more stringent selectivity of newer clinical candidates.

c-MET RON Kinase Selectivity

Cellular MET Phosphorylation Inhibition: NVP-BVU972 Suppresses Constitutive MET Activity in GTL-16 Cells with an IC50 of 7.3 nM

In MET-amplified GTL-16 gastric carcinoma cells, NVP-BVU972 inhibits constitutive MET autophosphorylation with an IC50 of 7.3 nM . In A549 lung adenocarcinoma cells stimulated with hepatocyte growth factor (HGF), NVP-BVU972 blocks ligand-induced MET phosphorylation with an IC50 of 22 nM . These cellular IC50 values are 1.9-fold and 0.6-fold the biochemical IC50, respectively, indicating efficient cellular target engagement and sustained pathway inhibition in both amplified and ligand-driven contexts. For comparison, Tepotinib inhibits HGF-induced MET phosphorylation in A549 cells with an average IC50 of 6 nM [1], while AMG 458 requires 60-120 nM in PC3 and CT26 cells .

c-MET Phosphorylation Cellular Assay

Anti-Proliferative Activity in MET-Amplified Cancer Cells: NVP-BVU972 Inhibits Growth of GTL-16, MKN-45, and EBC-1 with IC50 Values of 32-82 nM

NVP-BVU972 demonstrates consistent anti-proliferative activity across a panel of MET gene-amplified human cancer cell lines, with IC50 values of 66 nM in GTL-16, 82 nM in MKN-45, and 32 nM in EBC-1 cells . These values are 2- to 6-fold higher than the cellular phosphorylation IC50, indicating a modest shift between pathway inhibition and growth suppression—a pharmacodynamic relationship that can inform dose selection in in vivo studies. In contrast, AMG 458 exhibits cellular anti-proliferative IC50 values ranging from 60-120 nM in MET-dependent cell lines , while more potent inhibitors like Capmatinib achieve sub-nanomolar growth inhibition in MET-amplified models .

c-MET Cell Proliferation Cancer

Resistance Mutation Signature: NVP-BVU972 Selects for Y1230 Substitutions, Distinct from AMG 458's F1200 Alterations

In a BaF3 TPR-MET resistance screen, NVP-BVU972 selected for a dominant spectrum of mutations centered on tyrosine 1230 (Y1230) substitutions, with Y1230H and Y1230C being the most frequently recovered alterations [1]. This Y1230 dependence is explained by the co-crystal structure (PDB ID: 3QTI), which reveals a direct binding interaction between NVP-BVU972 and Y1230 in the MET kinase domain [1][2]. In stark contrast, a parallel resistance screen conducted with AMG 458 yielded a distinct spectrum enriched in F1200 alterations, consistent with AMG 458's predicted alternative binding mode [1]. The Y1230H and D1228A mutations abrogate NVP-BVU972's ability to inhibit TPR-MET phosphorylation, whereas AMG 458 remains active against these mutants [1].

c-MET Drug Resistance Mutation

Broad-Spectrum Antiviral Activity: NVP-BVU972 Induces Antiviral Protection Against RNA and DNA Viruses

In a recent study, NVP-BVU972 (referred to as NVP) was shown to induce a robust antiviral state and simultaneously suppress NF-κB-mediated inflammation [1]. At a concentration of 10 μM, NVP-BVU972 significantly reduced the replication of diverse RNA viruses (VSV, EMCV, MHV) and DNA viruses (HSV-1, VACV) in cell culture, and lowered systemic levels of pro-inflammatory cytokines Il1β, Il6, and Tnfα in a mouse viral infection model [1]. This dual antiviral/anti-inflammatory activity is a unique host-directed effect not reported for other MET inhibitors such as Capmatinib or Tepotinib, and likely stems from NVP-BVU972's ability to reprogram chromatin accessibility at inflammation-related loci [1].

Antiviral Host-Directed Therapy Inflammation

NVP-BVU972: Optimal Use Cases for Scientific Research and Industrial Drug Discovery


Studying MET Kinase Biology with a Mid-Potency, Partially RON-Selective Inhibitor

NVP-BVU972 is ideally suited for experiments requiring a MET inhibitor that does not achieve complete pathway suppression at low concentrations, allowing for graded dose-response analyses. Its 14 nM MET IC50 and >71-fold selectivity over RON provide a defined pharmacological window that can be exploited to dissect the contribution of partial RON co-inhibition to phenotypic outcomes [1][2]. This is in contrast to ultra-potent inhibitors like Capmatinib, which achieve near-complete MET inhibition at sub-nanomolar concentrations and exhibit no RON activity.

Modeling Y1230-Mediated Resistance to MET-Targeted Therapies

The unique Y1230-dependent binding mode of NVP-BVU972, confirmed by co-crystallography [1], makes it the preferred tool compound for generating and studying MET kinase domain mutations that confer resistance to type I MET inhibitors. Researchers can use NVP-BVU972 to select for Y1230-substituted resistant cell populations, characterize their growth and signaling properties, and evaluate the efficacy of next-generation MET inhibitors designed to overcome this resistance mechanism [1][2].

Investigating MET-Dependent Cell Proliferation in Amplified Gastric and Lung Cancer Models

NVP-BVU972 demonstrates reproducible anti-proliferative activity in MET-amplified cancer cell lines (GTL-16, MKN-45, EBC-1) with IC50 values ranging from 32 to 82 nM . This tractable potency range facilitates the design of in vitro and in vivo experiments—including combination studies, time-course analyses, and in vivo xenograft dosing—without the complications of extreme potency or narrow therapeutic indices.

Exploring Host-Directed Antiviral and Anti-Inflammatory Mechanisms

NVP-BVU972's recently discovered ability to induce a broad-spectrum antiviral state while suppressing NF-κB-driven inflammation [3] positions it as a unique chemical probe for virology and immunology research. Investigators can employ NVP-BVU972 to dissect the molecular links between MET signaling, chromatin remodeling, and innate immune responses, and to screen for synergistic combinations with direct-acting antivirals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-BVU972

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.